molecular formula C15H21N3O B2498047 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034266-02-7

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2498047
CAS No.: 2034266-02-7
M. Wt: 259.353
InChI Key: QDNCSCVDEBKJHW-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core fused with a cyclohex-3-enecarboxamide group[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions[_{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ](https://linkspringercom/content/pdf/101007/s10593-011-0840-ypdf){{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors or large batch reactors to handle the increased volume[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... Process optimization techniques are employed to maximize efficiency and minimize waste, ensuring the production is both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in various organic synthesis pathways.

Biology: Biologically, the compound has shown potential as a ligand for certain receptors, making it useful in studying receptor-ligand interactions and signaling pathways.

Medicine: Medically, it has been investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In industry, the compound can be used as a building block for the synthesis of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but differ in their substituents and functional groups.

  • Cyclohexanecarboxamide derivatives: These compounds have the cyclohexanecarboxamide group but lack the pyrazolo[1,5-a]pyridine moiety.

Uniqueness: N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to the combination of the pyrazolo[1,5-a]pyridine and cyclohex-3-enecarboxamide groups, which confer distinct chemical and biological properties not found in either group alone.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,11-12H,3-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNCSCVDEBKJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3CCC=CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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